molecular formula C26H18N2O2 B14374097 (Phenazine-5,10-diyl)bis(phenylmethanone) CAS No. 90907-13-4

(Phenazine-5,10-diyl)bis(phenylmethanone)

Cat. No.: B14374097
CAS No.: 90907-13-4
M. Wt: 390.4 g/mol
InChI Key: VOXXEWKURCJZJC-UHFFFAOYSA-N
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Description

(Phenazine-5,10-diyl)bis(phenylmethanone) is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a phenazine core with phenylmethanone groups attached at the 5 and 10 positions. This structure imparts specific photoluminescent properties, making it of interest in various scientific fields .

Preparation Methods

The synthesis of (Phenazine-5,10-diyl)bis(phenylmethanone) typically involves the arylation of phenazine at the 5 and 10 positions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate arylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

(Phenazine-5,10-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the phenazine core, leading to changes in its electronic properties.

    Substitution: Substitution reactions, particularly at the phenylmethanone groups, can introduce new functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

(Phenazine-5,10-diyl)bis(phenylmethanone) has several scientific research applications:

Mechanism of Action

The mechanism of action of (Phenazine-5,10-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its phenazine core. This interaction can modulate redox states, act as an electron shuttle, and influence cellular signaling pathways. The compound’s photoluminescent properties are due to the close energy levels of its singlet and triplet states, allowing for efficient reverse intersystem crossing .

Comparison with Similar Compounds

(Phenazine-5,10-diyl)bis(phenylmethanone) can be compared to other phenazine derivatives such as:

Properties

CAS No.

90907-13-4

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

(10-benzoylphenazin-5-yl)-phenylmethanone

InChI

InChI=1S/C26H18N2O2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)28(24-18-10-8-16-22(24)27)26(30)20-13-5-2-6-14-20/h1-18H

InChI Key

VOXXEWKURCJZJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C5=CC=CC=C5

Origin of Product

United States

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